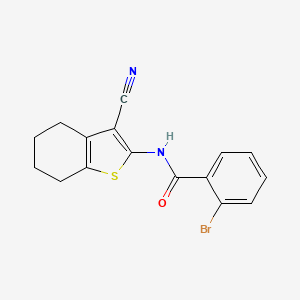

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Vue d'ensemble

Description

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group and a cyano-tetrahydrobenzothiophene moiety

Mécanisme D'action

Target of Action

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide primarily targets the c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in regulating cellular processes such as apoptosis, inflammation, and stress responses . By inhibiting JNK2 and JNK3, this compound can modulate these critical pathways.

Mode of Action

This compound interacts with the ATP-binding site of JNK2 and JNK3. The compound’s 3-cyano group forms a hydrogen bond with the hinge region of the ATP-binding site, effectively blocking ATP access and inhibiting kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade.

Biochemical Pathways

The inhibition of JNK2 and JNK3 by this compound affects several biochemical pathways. Key pathways include the apoptosis pathway, where inhibition of JNKs can prevent cell death in response to stress signals, and the inflammatory pathway, where JNK inhibition can reduce the production of pro-inflammatory cytokines . These effects can lead to reduced inflammation and increased cell survival.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues expressing high levels of JNK2 and JNK3. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound include the inhibition of JNK-mediated phosphorylation events, leading to decreased apoptosis and inflammation. At the cellular level, this results in enhanced cell survival and reduced inflammatory responses, which can be beneficial in conditions characterized by excessive cell death and inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, acidic environments may affect the compound’s stability, while high temperatures could accelerate its degradation. Additionally, interactions with other proteins or small molecules in the cellular environment can modulate its inhibitory effects on JNK2 and JNK3 .

: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as JNK inhibitors

Analyse Biochimique

Biochemical Properties

The compound has been identified as a potent inhibitor of JNK2 and JNK3 kinases . It interacts with these enzymes, affecting their activity and potentially influencing biochemical reactions within the cell .

Cellular Effects

The effects of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide on cells are largely determined by its interactions with JNK2 and JNK3 kinases . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically JNK2 and JNK3 kinases . X-ray crystallography revealed a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site .

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully understood. It is known to interact with JNK2 and JNK3 kinases

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the bromo substituent. The final step involves the formation of the benzamide linkage.

Preparation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.

Introduction of Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Bromination: The bromo substituent is typically introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS).

Formation of Benzamide Linkage: The final step involves the coupling of the benzothiophene derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzothiophene core can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide, potassium cyanide, N-bromosuccinimide (NBS)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Major Products

Substitution: Various substituted benzamides

Reduction: Amino derivatives

Oxidation: Sulfoxides, sulfones

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that benzothiophene derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives of benzothiophenes were synthesized and tested, showing promising results comparable to standard antibiotics . The structural features of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide contribute to its efficacy as an antimicrobial agent.

Anticancer Properties

The compound's ability to inhibit specific cancer cell lines has been investigated. Benzothiophene derivatives are known to interact with various biological targets involved in cancer progression. Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth . Further research is warranted to elucidate the precise mechanisms through which this compound exerts its anticancer effects.

Chemical Probes

Biological Research

The compound serves as a useful chemical probe in biological studies due to its ability to selectively bind to certain biological targets. This property makes it valuable for understanding cellular processes and disease mechanisms. For instance, it can be utilized to explore pathways involved in inflammation or cancer progression by serving as an inhibitor or modulator of specific enzymes or receptors .

Material Science

Organic Electronics

The unique electronic properties of benzothiophene derivatives position them as potential materials for organic semiconductors. The incorporation of cyano groups enhances electron-withdrawing capabilities, which can improve the charge transport properties of organic materials used in electronic devices . Research into the use of such compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells is ongoing.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

-

Antibacterial Evaluation

A series of benzothiophene derivatives were synthesized and tested for antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics . -

Cancer Cell Line Studies

In vitro studies demonstrated that compounds related to this compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

- 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propionamide

- 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butyramide

Uniqueness

The uniqueness of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyano and bromo groups, along with the benzothiophene core, makes it a versatile compound for various applications.

Activité Biologique

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H19BrN2O4S

- Molecular Weight : 451.33 g/mol

- CAS Number : 1284156-83-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biological pathways. The compound may inhibit certain enzymes or receptors involved in disease processes.

Proposed Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes that play critical roles in cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity that is implicated in inflammatory responses and other pathological conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cells. For instance:

- Cell Lines Tested : Various human cancer cell lines including breast cancer and lymphoma.

- Mechanism : Inhibition of cell cycle progression and induction of apoptosis were observed.

Case Studies

Several studies highlight the biological implications of related compounds:

- Study on Benzamide Derivatives :

- Antiviral Screening :

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c17-13-7-3-1-6-11(13)15(20)19-16-12(9-18)10-5-2-4-8-14(10)21-16/h1,3,6-7H,2,4-5,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVJDJGOECBNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.